4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine is an intriguing compound with potential uses across various scientific fields. Its complex structure and reactivity profile make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic routes and reaction conditions
The synthesis generally starts with the preparation of the 5-chloro-2-phenyl-1H-1,2,3-triazole core. This involves a cycloaddition reaction between an azide and an alkyne.
The next step is the attachment of the 4-(trifluoromethyl) group to the triazole core.
The final step is the introduction of the 2,5-dimethoxypyridine group through a nucleophilic substitution reaction. This often requires mild reaction conditions and the use of a polar aprotic solvent.
Industrial production methods
Industrially, the compound can be synthesized via a continuous flow process, which allows for better control over reaction conditions and improved yield and purity.
Scale-up strategies often involve optimizing the reaction pathways to minimize waste and increase efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound may undergo oxidation at the methoxy groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction can occur at the triazole ring, which may open up to form amines or other nitrogenous compounds.
Substitution: : Nucleophilic substitution reactions are common, particularly at the chlorine and trifluoromethyl sites.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate (KMnO4), Jones reagent.
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Sodium methoxide (NaOMe), palladium-catalyzed cross-coupling reactions.
Major products formed from these reactions
Oxidized methoxy derivatives.
Reduced triazole ring-opened compounds.
Substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules.
It’s often used in the development of new materials with unique electronic properties.
Biology
In biological systems, it can be used as a molecular probe to study enzyme mechanisms or as a part of a drug molecule to improve binding affinity.
Medicine
It's explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Its unique structure makes it a candidate for drug discovery, especially in cancer and infectious disease research.
Industry
Used in the development of new polymers and materials with specific properties such as conductivity or resistance to degradation.
Mechanism of Action
The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors. The triazole and pyridine rings are particularly important for its binding affinity and specificity, interacting with active sites through hydrogen bonding, van der Waals forces, and pi-pi stacking interactions.
Comparison with Similar Compounds
Similar compounds
4-(trifluoromethyl)phenyl-2,5-dimethoxypyridine
5-chloro-2-(trifluoromethyl)-1H-1,2,3-triazole
Properties
CAS No. |
2376389-31-8 |
---|---|
Molecular Formula |
C16H12ClF3N4O2 |
Molecular Weight |
384.74 g/mol |
IUPAC Name |
4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-2,5-dimethoxypyridine |
InChI |
InChI=1S/C16H12ClF3N4O2/c1-25-13-7-21-15(26-2)6-11(13)10-5-9(17)3-4-12(10)24-8-14(22-23-24)16(18,19)20/h3-8H,1-2H3 |
InChI Key |
JNGTVUGZQIPVHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)N3C=C(N=N3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.